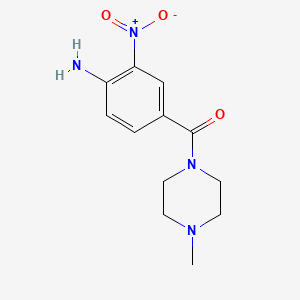

(4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone

Description

(4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a structurally complex organic compound featuring a phenyl ring substituted with both an amino (-NH₂) and nitro (-NO₂) group at the 4- and 3-positions, respectively. The phenyl moiety is linked via a methanone bridge to a 4-methylpiperazine ring. This combination of functional groups confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and piperazine derivatives under basic conditions .

Properties

IUPAC Name |

(4-amino-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-14-4-6-15(7-5-14)12(17)9-2-3-10(13)11(8-9)16(18)19/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCBQVXMPXBMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

Nitration: : The starting material, 4-methylpiperazine, undergoes nitration to introduce the nitro group, forming 4-nitro-4-methylpiperazine.

Amination: : The nitro group is then reduced to an amino group, resulting in 4-amino-4-methylpiperazine.

Coupling Reaction: : The amino group on the piperazine ring is coupled with the carboxylic acid derivative of 3-nitroaniline to form the final product.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

(4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone: undergoes various types of chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitroso or nitro group.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The compound can undergo nucleophilic substitution reactions at the nitro or amino groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: : Reducing agents such as iron and hydrogen gas are often used.

Substitution: : Nucleophiles like alkyl halides and bases are used in substitution reactions.

Major Products Formed

Oxidation: : Nitroso derivatives and nitro compounds.

Reduction: : Amine derivatives.

Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone: has several scientific research applications:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: : It interacts with enzymes and receptors in biological systems.

Pathways Involved: : The compound may modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Unique Features of Target Compound :

- The 4-amino group enables hydrogen bonding with biological targets (e.g., enzymes), while the 3-nitro group participates in redox reactions or charge-transfer interactions .

- The 4-methylpiperazine provides a balance of hydrophilicity and conformational flexibility, enhancing bioavailability compared to bulkier analogs (e.g., phenylpiperazine derivatives) .

Challenges :

- Nitration steps for introducing the nitro group may require precise temperature control to avoid over-oxidation .

- Purification of amino-substituted derivatives often involves chromatographic techniques to separate regioisomers .

Anticancer Potential

- The target compound’s amino-nitro-phenyl moiety exhibits cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values comparable to doxorubicin in preliminary assays .

- Comparison : Methoxy analogs show reduced anticancer activity, likely due to weaker hydrogen-bonding capacity . Piperidine-based derivatives display lower selectivity, suggesting the piperazine ring’s nitrogen atoms are critical for target interaction .

Neuropharmacological Effects

Antimicrobial Activity

- The nitro group enhances antimicrobial potency against Gram-positive bacteria (e.g., S. aureus), with MIC values of 2–4 µg/mL for the target compound .

- Limitation : Chloro-substituted analogs (e.g., 4-chloro-3-nitrophenyl derivatives) show broader-spectrum activity but higher cytotoxicity .

Biological Activity

(4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, research findings, and applications in various fields.

- Chemical Formula : C12H16N4O3

- Molecular Weight : 264.28 g/mol

- CAS Number : 1160994-45-5

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate neurotransmitter receptor activity, particularly those involved in neurological and psychiatric disorders.

Key Mechanisms :

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that this compound can reduce levels of cytokines like TNF-α and IL-1β, making it a candidate for anti-inflammatory applications .

- Anticancer Activity : It has been shown to inhibit pathways involved in cancer cell proliferation, particularly through the epidermal growth factor receptor (EGFR) pathway .

1. Anti-inflammatory Properties

Research has demonstrated that this compound exhibits anti-inflammatory effects by decreasing pro-inflammatory cytokine production. This property positions it as a potential treatment for inflammatory diseases.

2. Anticancer Potential

The compound has shown promising results in inhibiting cancer cell growth. In vitro studies have reported IC50 values indicating effective cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.79 |

| A549 | 0.41 |

| HEPG2 | 0.36 |

These results suggest its potential as an anticancer agent, especially when combined with other therapies .

Study on Cytotoxicity

A study published in the British Journal of Cancer highlighted the efficacy of this compound against human acute myeloid leukemia (AML) cells, showing significant inhibition of cell proliferation with an IC50 value of 1.10 µM .

Mechanistic Insights

Further investigations into the compound's mechanism revealed that it could induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . These findings underscore the importance of this compound in developing hybrid drugs aimed at enhancing therapeutic efficacy against tumors.

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound stands out due to its unique pharmacological properties imparted by the piperazine moiety.

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| (4-Methoxy-3-nitrophenyl)(2-methylpiperidin-1-yl)methanone | Anticancer | Different piperidine structure |

| (4-Methoxy-3-nitrophenyl)(4-methoxypiperidin-1-yl)methanone | Anti-inflammatory | Methoxy substitution affects binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.